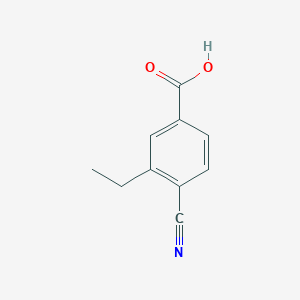

4-Cyano-3-ethylbenzoic acid

Overview

Description

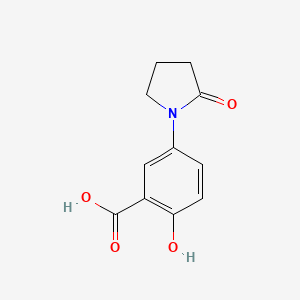

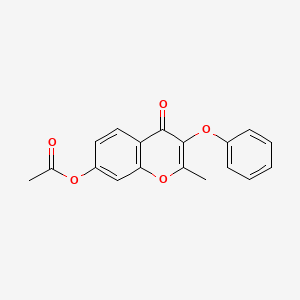

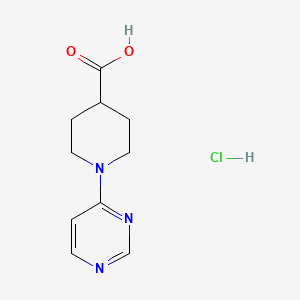

4-Cyano-3-ethylbenzoic acid is a chemical compound with the CAS Number: 138642-94-1 . It has a molecular weight of 175.19 . The IUPAC name for this compound is this compound . The compound is stored at a temperature between 2-8°C .

Molecular Structure Analysis

The molecular formula of this compound is C10H9NO2 . The InChI code for the compound is 1S/C10H9NO2/c1-2-7-5-8 (10 (12)13)3-4-9 (7)6-11/h3-5H,2H2,1H3, (H,12,13) . The compound contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitrile (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.19 . It is stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Material Applications

Aggregation-Enhanced Emission : The synthesis of two novel indolo[3,2-b]carbazole derivatives with strong symmetrical groups demonstrated aggregation-induced enhanced emission properties. This phenomenon is attributed to the cyano group's role in forming J-type aggregation, enhancing emission in aggregates. These compounds have potential applications in optics, electronics, environmental, and biological sciences, particularly due to their ability to self-organize into microfibers and nanorods with significant optical waveguide properties in aqueous suspensions, favoring fluorescence emission (Jia et al., 2013).

Lanthanide Complexes : The synthesis of four new lanthanide complexes using 4-ethylbenzoic acid and terpyridine revealed unique luminescence and thermal decomposition properties. These complexes, characterized by various binding modes and coordination numbers, exhibit characteristic luminescence, suggesting the potential application of these ligands as sensitizing chromophores in luminescent systems (Huo et al., 2016).

Catalytic and Chemical Transformations

Nickel Hydroxo and Complexes : A study reported the synthesis of [(NHC)2Ni-OH]-type terminal nickel hydroxo and [(NHC)2Ni]-type complexes using N/O-functionalized N-heterocyclic carbenes. These complexes, particularly the rare terminal [Ni-OH] complexes, were effective precatalysts for base-free Michael reactions at ambient temperature, demonstrating their potential in facilitating environmentally benign chemical transformations (Samantaray et al., 2009).

Synthesis of s-Tetrazine Derivatives : A study focused on the synthesis of new derivatives combining 1,2,4,5-tetrazine and 4H-1,2,4-triazole rings, exploring the influence of substituents on the reaction course and the absorption and emission properties of the compounds. The findings suggest potential applications of these heterocyclic conjugates in various fields due to their designed luminescent properties (Maj et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-cyano-3-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-5-8(10(12)13)3-4-9(7)6-11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBTXTORMJOMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629856 | |

| Record name | 4-Cyano-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138642-94-1 | |

| Record name | 4-Cyano-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)